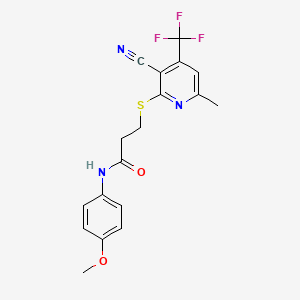
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.
生化学分析
Biochemical Properties
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in the regulation of multiple metabolic pathways, including glucose, triglyceride, and cholesterol metabolism . The compound interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
In terms of cellular effects, this compound’s interaction with GPBAR1 influences various cellular processes. For instance, GPBAR1 activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GPBAR1 . Computational studies have elucidated the binding mode of this compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of similar compounds suggest that this compound might be stable and effective over time .
Metabolic Pathways
Its interaction with GPBAR1 suggests it may play a role in the regulation of bile acid homeostasis and other metabolic pathways .
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-20-16-11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXVLLFRGEZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
![3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2953448.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)


![N'-[2-(4-hydroxypiperidin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2953456.png)





